Cyclohexyl o-tolyl ketone
Description
Cyclohexyl o-tolyl ketone (CAS: 115534-81-1) is an aromatic ketone with a cyclohexyl group attached to a carbonyl carbon and an ortho-methyl-substituted phenyl (o-tolyl) group. Its molecular formula is C₁₃H₁₆O (MW: 188.26 g/mol). This compound is structurally characterized by the steric and electronic effects of the o-tolyl group, which influence its reactivity and applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
cyclohexyl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBCZWWDAXYIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183587 | |
| Record name | Cyclohexyl o-tolyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2936-55-2 | |
| Record name | Cyclohexyl(2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2936-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl o-tolyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl o-tolyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl o-tolyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.014 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl o-tolyl ketone can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxaldehyde with 2-methylphenylmagnesium bromide, followed by oxidation. Another method includes the reaction of cyclohexylmagnesium bromide with o-tolualdehyde, followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale organic synthesis techniques. The reaction conditions often involve the use of ferric (III) bromide in toluene at elevated temperatures (around 110°C) under an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl o-tolyl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
Cyclohexyl o-tolyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of cyclohexyl o-tolyl ketone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Cyclohexyl Phenyl Ketone
- Structure : Cyclohexyl phenyl ketone (C₁₃H₁₆O) lacks the methyl substituent on the phenyl ring.
- Reacts with sodium borohydride at a rate constant of 0.118 L/mol·s at 25°C, slower than acetophenone (0.242 L/mol·s) but faster than cyclopentyl phenyl ketone (0.074 L/mol·s) .
- Stability : Stable at 250°C for 5.5 days without decomposition under high-pressure aqueous conditions .
Cyclopentyl Phenyl Ketone
o-Chlorophenyl Cyclopentyl Ketone
- Structure : Chlorine substituent on the phenyl ring introduces electron-withdrawing effects.
Cyclohexyl Methyl Ketone
- Structure : Simpler alkyl-aryl ketone with a methyl group instead of o-tolyl.
- Synthesis : Prepared via Grignard reactions or biomimetic methods using benzimidazolium salts as tetrahydrofolate coenzyme mimics .
- Catalytic Reduction : Exhibits moderate enantioselectivity (e.g., 85% ee ) with bulky oxazaborolidine catalysts, outperformed by linear alkyl ketones due to entropic penalties .
Substituent Effects on Reactivity and Bioactivity
Steric and Electronic Influences
- o-Tolyl vs. Phenyl : Replacing phenyl with o-tolyl in cyclohexyl ketones decreases biochemical potency by 10–30-fold in mutant IDH1 inhibitors, attributed to steric hindrance disrupting binding interactions .
- Cyclohexyl vs. Cyclopropyl : Reducing ring size from cyclohexyl to cyclopropyl lowers inhibitor potency gradually, highlighting the importance of ring flexibility in molecular recognition .
Stability Under Harsh Conditions
- High-Temperature Stability: Cyclohexyl phenyl ketone remains intact at 250°C for 5.5 days, whereas dialkyl sulfides decompose under similar conditions . No direct data exist for cyclohexyl o-tolyl ketone, but the o-tolyl group may enhance thermal stability due to increased steric protection of the carbonyl group.
Biomimetic Approaches
- Cyclohexyl ketones are synthesized via one-carbon unit transfer reactions using benzimidazolium salts as tetrahydrofolate mimics, offering a green chemistry alternative .
Data Tables
Table 1: Reaction Rates of Cycloalkyl Phenyl Ketones with Sodium Borohydride (25°C)
| Compound | Rate Constant (L/mol·s) |
|---|---|
| Acetophenone | 0.242 |
| Cyclohexyl Phenyl Ketone | 0.118 |
| Cyclopentyl Phenyl Ketone | 0.074 |
| This compound | Data not available |
Table 2: Substituent Effects on Biochemical Potency
| Substituent | Relative Potency (vs. Cyclohexyl) |
|---|---|
| Cyclohexyl | 1.0 (Reference) |
| o-Tolyl | 0.03–0.1 |
| Benzyl | 0.03–0.1 |
| Cyclopropyl | 0.001–0.01 |
Source:
Biological Activity
Cyclohexyl o-tolyl ketone (COTK), with the chemical formula C14H18O, is an aromatic ketone characterized by a cyclohexyl group and an o-tolyl group attached to a carbonyl functional group. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and biological research. Despite its potential applications, comprehensive studies on its biological activity remain limited. This article aims to summarize the available information on COTK's biological activity, including its chemical properties, potential mechanisms of action, and related research findings.
COTK is classified as an aromatic ketone. Its structure contributes to its reactivity, particularly through the carbonyl group, which can participate in various chemical reactions such as oxidation, reduction, and substitution:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Can be reduced to form secondary alcohols.
- Substitution : Undergoes nucleophilic substitution reactions, especially at the carbonyl carbon.
Currently, there is no documented information detailing the specific mechanism of action of COTK in biological systems. However, it is known that ketones can interact with various molecular targets through nucleophilic addition reactions. The carbonyl carbon's reactivity allows for diverse interactions that may lead to different biological outcomes depending on the specific conditions and interacting partners involved.
Interaction Studies
Studies on related compounds suggest that this compound may exhibit notable reactivity with nucleophiles and electrophiles due to its carbonyl group's characteristics. While direct studies on COTK are sparse, insights can be drawn from research on similar aromatic ketones. For example:
- Synthesis and Reactivity : COTK can serve as an intermediate in synthesizing complex organic molecules, indicating potential utility in medicinal chemistry.
- Potential Biological Activities : Although specific biological activities have not been extensively documented for COTK itself, similar compounds have shown promise in various therapeutic applications. For instance, the interaction of aromatic ketones with enzymes may hint at potential enzyme inhibition or modulation activities.
Comparative Analysis with Similar Compounds
To better understand COTK's potential biological activity, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Type | Known Biological Activity |
|---|---|---|
| Cyclohexyl phenyl ketone | Aromatic Ketone | Moderate antibacterial activity |
| Cyclohexyl methyl ketone | Aromatic Ketone | Antioxidant properties |
| Cyclohexyl ethyl ketone | Aromatic Ketone | Potential anti-inflammatory effects |
This table illustrates that while direct evidence for COTK's biological activity is lacking, related compounds exhibit various levels of biological significance.
Case Studies
While specific case studies focusing solely on COTK are not available, research into the broader category of cyclohexyl-substituted ketones provides context for future exploration. For instance:
- Synthesis of Derivatives : The condensation reactions involving cyclohexyl-substituted aromatic ketones have led to the development of new compounds with enhanced biological activities.
- Hydrogenation Studies : Research into asymmetric hydrogenation processes involving similar ketones suggests that modifications to the structure can significantly influence their reactivity and potential therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
